molecular formula C20H25ClN2O2S B11314918 2-(4-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

2-(4-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11314918
M. Wt: 392.9 g/mol
InChI Key: KWDUIQVNZPRQGO-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenoxy group, a methylpiperidinyl group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Formation of the Methylpiperidinyl Intermediate: The next step involves the synthesis of the 4-methylpiperidinyl intermediate through the reaction of piperidine with a methylating agent.

    Formation of the Thiophenyl Intermediate: The thiophenyl intermediate is synthesized by reacting thiophene with an appropriate electrophile.

    Coupling Reaction: The final step involves the coupling of the chlorophenoxy, methylpiperidinyl, and thiophenyl intermediates under suitable reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This typically includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy and thiophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)ethyl]acetamide
  • 2-(4-chlorophenoxy)-N-[2-(thiophen-2-yl)ethyl]acetamide
  • 2-(4-methylpiperidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide

Uniqueness

2-(4-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is unique due to the presence of all three functional groups (chlorophenoxy, methylpiperidinyl, and thiophenyl) in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25ClN2O2S

Molecular Weight

392.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-thiophen-2-ylethyl]acetamide

InChI

InChI=1S/C20H25ClN2O2S/c1-15-8-10-23(11-9-15)18(19-3-2-12-26-19)13-22-20(24)14-25-17-6-4-16(21)5-7-17/h2-7,12,15,18H,8-11,13-14H2,1H3,(H,22,24)

InChI Key

KWDUIQVNZPRQGO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CS3

Origin of Product

United States

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